Enantiomeric Specificity
(R)-nitro-Blebbistatin is the (R)-enantiomer of the C7 nitro-substituted blebbistatin derivative and is essentially inactive as a myosin II inhibitor. In contrast, the (S)-nitro-Blebbistatin enantiomer is a potent inhibitor of myosin II ATPase [1]. The C7 nitro derivative (commonly called nitroblebbistatin) exerts relatively low affinity to myosin II, with an IC50 of 27.5 μM, which is >10-fold weaker than the parent compound blebbistatin [2].
| Evidence Dimension | Myosin II ATPase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Essentially inactive (no significant inhibition) |
| Comparator Or Baseline | (S)-nitro-Blebbistatin (active enantiomer): IC50 ~0.5-5 μM (similar to blebbistatin) |
| Quantified Difference | Qualitative: Active vs. inactive; Quantitative for racemic C7 nitro derivative: IC50 = 27.5 μM |
| Conditions | In vitro ATPase activity assays |
Why This Matters
Ensuring the correct enantiomer is procured is critical; using the inactive (R)-enantiomer as a negative control validates the specificity of observed myosin II-dependent phenotypes.
- [1] Limouze, J., Straight, A. F., Mitchison, T., & Sellers, J. R. (2004). Specificity of blebbistatin, an inhibitor of myosin II. Journal of Muscle Research and Cell Motility, 25(4-5), 337-341. https://doi.org/10.1007/s10974-004-6060-0 View Source
- [2] Rauscher, A. Á., Gyimesi, M., Kovács, M., & Málnási-Csizmadia, A. (2016). A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative. Scientific Reports, 6, 26141. https://doi.org/10.1038/srep26141 View Source
